![molecular formula C26H21N3O2S2 B2832511 N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide CAS No. 1114614-27-5](/img/new.no-structure.jpg)

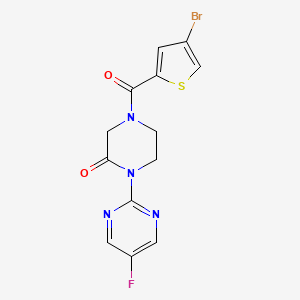

N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

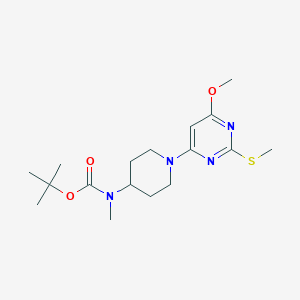

N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide is a complex organic compound characterized by its thiazolo-quinazoline framework

Mechanism of Action

Target of Action

Compounds with similar structures, such as 5h-thiazolo[3,2-a]pyrimidines, have been found to interact withglutamate receptors and acetylcholinesterase . These targets play crucial roles in neurotransmission and neural signaling.

Mode of Action

Related compounds like 5h-thiazolo[3,2-a]pyrimidines act asantagonists to glutamate receptors and inhibitors of acetylcholinesterase . This suggests that N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide might interact with its targets in a similar manner, potentially blocking or inhibiting their normal function.

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may influence pathways related toneurotransmission and neural signaling . The inhibition of acetylcholinesterase could affect the cholinergic pathway, while antagonism of glutamate receptors could impact glutamatergic signaling.

Result of Action

Based on the potential targets, it can be inferred that the compound might alterneurotransmission and neural signaling . This could potentially lead to changes in neural activity and responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multistep organic reactions. One common approach might include the condensation of 2-aminobenzamide with thiourea to form the thiazolo[3,4-a]quinazoline core. Subsequent steps could include the introduction of the phenyl and ethyl groups through nucleophilic substitution reactions. Typical conditions would involve controlled temperatures and the use of organic solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial-scale production of N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide could follow similar synthetic routes but optimized for scalability. This would likely involve continuous flow reactors to maintain consistent reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions including:

Oxidation: : Reaction with oxidizing agents like hydrogen peroxide to modify the thioxo group.

Reduction: : Using reducing agents such as lithium aluminum hydride to reduce the oxo groups to hydroxyls.

Substitution: : Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Solvents: : Dichloromethane, ethanol, acetonitrile.

Major Products Formed

Depending on the reaction conditions, the major products could include various derivatives with modified functional groups, such as hydroxyl, amino, or halo derivatives.

Scientific Research Applications

Chemistry: : As a precursor for synthesizing other complex molecules.

Biology: : Potential use in studying biochemical pathways.

Medicine: : Exploration of pharmacological properties, possibly as an anti-cancer agent due to its structural similarities with other known bioactive compounds.

Industry: : Potential use in materials science for developing new polymers or as a catalyst in organic reactions.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as thiazolo-quinazolines without the phenyl or ethyl groups, this compound stands out due to its enhanced molecular stability and potential bioactivity.

List of Similar Compounds

Thiazolo[3,4-a]quinazoline

2-Phenyl-1-thioxoquinazoline

N-ethyl-1-thioxoquinazoline

Conclusion

N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide is a fascinating compound with a diverse range of potential applications in scientific research and industry. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and material scientists alike.

That’s the long and short of it! What do you think of it? Anything to tweak or add?

Properties

CAS No. |

1114614-27-5 |

|---|---|

Molecular Formula |

C26H21N3O2S2 |

Molecular Weight |

471.59 |

IUPAC Name |

N-ethyl-2-(5-oxo-3-phenyl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl)-N-phenylacetamide |

InChI |

InChI=1S/C26H21N3O2S2/c1-2-27(19-13-7-4-8-14-19)22(30)17-28-24-23(18-11-5-3-6-12-18)33-26(32)29(24)21-16-10-9-15-20(21)25(28)31/h3-16H,2,17H2,1H3 |

SMILES |

CCN(C1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2832429.png)

![[4-[(Z)-2-Cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2832432.png)

![8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2832433.png)

![Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2832441.png)

![5-[3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B2832442.png)

![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2832443.png)

![4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2832446.png)

![N-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2832451.png)